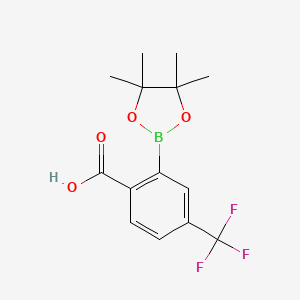

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-8(14(16,17)18)5-6-9(10)11(19)20/h5-7H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCOUWIBHDXHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135345 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400976-18-2 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400976-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 4-(trifluoromethyl)benzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium, under an inert atmosphere. This reaction forms the boronic ester intermediate.

Hydrolysis: The boronic ester intermediate is then hydrolyzed under acidic conditions to yield the desired boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form the corresponding methyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Methyl Derivatives: Formed through reduction of the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its ability to modify biological activity through the introduction of trifluoromethyl groups. These modifications can enhance the pharmacokinetic properties of drug candidates, making them more effective and selective.

Case Study : Research indicates that compounds with trifluoromethyl groups exhibit improved metabolic stability and bioavailability. For instance, the incorporation of this compound into drug scaffolds has shown promise in targeting specific enzymes involved in cancer progression.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its dioxaborolane moiety allows for efficient coupling reactions, particularly in cross-coupling processes like Suzuki-Miyaura reactions.

Case Study : A study demonstrated the successful use of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid in synthesizing novel fluorinated compounds that exhibit significant biological activity against various pathogens.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable bonds with various substrates enhances the durability and performance of materials.

Case Study : Researchers have utilized this compound to develop polymeric materials with enhanced thermal stability and resistance to chemical degradation, which are crucial for applications in harsh environments.

Table 1: Comparison of Applications

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Enhanced pharmacokinetics | Drug development targeting cancer enzymes |

| Organic Synthesis | Versatile building block for complex molecules | Synthesis of novel fluorinated compounds |

| Materials Science | Improved durability and performance | Development of advanced polymers and coatings |

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid is primarily related to its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and stability, contributing to its overall effectiveness in biological systems.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid

- CAS No.: 1400976-18-2 (PN-1490)

- Molecular Formula : C₁₄H₁₅BF₃O₄

- Molecular Weight : 316.08 g/mol

- Storage : Requires inert atmosphere and refrigeration (2–8°C) due to boronate ester sensitivity to moisture .

- Hazard Profile : Causes skin/eye irritation (H315, H319) .

Applications :

This compound is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl motifs in pharmaceuticals and agrochemicals . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Comparison with Structural Analogs

Ortho-, Meta-, and Para-Substituted Benzoic Acid Derivatives

The position of the tetramethyl-dioxaborolane (TMD) group and substituents significantly impacts reactivity and physicochemical properties.

Trifluoromethyl-Substituted Analogs

The trifluoromethyl group’s position alters electronic and steric effects:

Nitro- and Amino-Substituted Derivatives

Electron-withdrawing/donating groups modulate reactivity:

Research Findings and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling Reactivity

- Steric Effects : The target compound’s ortho-TMD group creates steric hindrance, reducing coupling efficiency compared to para-substituted analogs (e.g., 4-(TMD)benzoic acid) .

- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature increases the boronate’s electrophilicity, accelerating transmetalation in Pd-catalyzed reactions .

Biological Activity

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid, commonly referred to as a boronic acid derivative, has garnered attention due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid

- Molecular Formula : C12H12B F3 O3

- Molecular Weight : 286.03 g/mol

- CAS Number : 1402233-46-8

Mechanisms of Biological Activity

Boronic acids, including the compound in focus, are known for their ability to interact with biological molecules through reversible covalent bonding. This property allows them to act as enzyme inhibitors or modulators. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Enzyme Inhibition

Research indicates that boronic acids can inhibit proteases by binding to their active sites. This mechanism is particularly relevant in the context of viral infections where protease inhibition can prevent viral replication. For instance, studies have demonstrated that similar compounds exhibit inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting a potential role in antiviral therapy .

Study 1: Antiviral Activity

A recent study explored the antiviral efficacy of various boronic acids against SARS-CoV-2. The findings indicated that certain derivatives showed significant inhibition of Mpro activity at concentrations as low as 20 µM. The selectivity of these compounds for Mpro over other viral proteases was notable, highlighting their potential as therapeutic agents .

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 23% | 20 |

| Compound B | 45% | 50 |

| Compound C | 67% | 100 |

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of boronic acid derivatives in murine models. The results revealed that these compounds could significantly reduce inflammatory markers in vivo. This suggests a dual role for such compounds in both antiviral and anti-inflammatory therapies .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding how these compounds behave in biological systems. The absorption, distribution, metabolism, and excretion (ADME) profiles of boronic acids can vary significantly based on their chemical structure. Research indicates that modifications such as the incorporation of trifluoromethyl groups can enhance metabolic stability and reduce clearance rates .

Q & A

Q. Advanced

- Solvent Selection : THF or DMF improves solubility of the boronate, while toluene may reduce side reactions.

- Base Optimization : Weak bases (e.g., K₃PO₄) minimize ester hydrolysis, while stronger bases (e.g., NaOH) risk decarboxylation.

- Temperature Control : Elevated temperatures (80–100°C) accelerate coupling but may degrade sensitive substrates. Microwave-assisted synthesis reduces reaction time to 1–2 hours .

- Catalyst Tuning : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the tetramethyl dioxaborolan group .

What are the recommended storage protocols to maintain compound stability?

Q. Basic

- Moisture Sensitivity : Store under inert atmosphere (Ar/N₂) at –20°C to prevent boronate hydrolysis.

- Light Protection : Amber vials avoid photodegradation of the trifluoromethyl group.

- Purity Monitoring : Periodic NMR or HPLC checks (C18 column, acetonitrile/water mobile phase) detect degradation .

How can steric hindrance from the tetramethyl dioxaborolan group be addressed in coupling reactions?

Q. Advanced

- Ligand Design : Use of electron-rich, bulky ligands (e.g., XPhos) stabilizes the Pd center and enhances turnover .

- Microwave Irradiation : Accelerates reaction kinetics, reducing decomposition pathways.

- Pre-activation : Pre-forming the boronic acid via hydrolysis (under controlled pH) increases reactivity but requires immediate use .

What analytical methods are optimal for assessing purity and quantifying byproducts?

Q. Basic

- HPLC : Reverse-phase methods (e.g., 0.1% TFA in water/acetonitrile) resolve the parent compound from hydrolyzed boronic acid or decarboxylated byproducts.

- Melting Point Analysis : Sharp melting range (e.g., 227–232°C for the 4-isomer) indicates high crystallinity and purity .

- TGA/DSC : Thermogravimetric analysis detects moisture content or decomposition thresholds .

What are the implications of the ortho-trifluoromethyl group on esterification or amidation reactions?

Q. Advanced

- Steric Hindrance : The -CF₃ group at the ortho position reduces nucleophilic attack on the carboxylic acid, necessitating activating agents (e.g., EDC/HOBt) for amide formation.

- Electronic Effects : Electron withdrawal destabilizes the tetrahedral intermediate in esterification, requiring higher temperatures (80–100°C) or acid catalysts (e.g., H₂SO₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.